molecular formula C18H22N4OS B1241324 2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide

Cat. No. B1241324
M. Wt: 342.5 g/mol
InChI Key: JOXNGBVJZJQWAV-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(phenylmethyl)-1-piperazinyl]-N-(thiophen-2-ylmethylideneamino)acetamide is a N-acylpiperazine.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Al-Talib et al. (2016) involved synthesizing a series of hydrazide derivatives, including compounds structurally similar to 2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide. These compounds were biologically evaluated, though no significant activity was observed against bacteria like Staphylococcus aureus, Escherichia coli, and Candida albicans (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of piperidine derivatives, demonstrating their potential for anti-acetylcholinesterase (anti-AChE) activity. Although the specific compound of interest was not directly studied, this research highlights the therapeutic potential of similar compounds in the treatment of conditions like Alzheimer’s disease (Sugimoto et al., 1990).

Antibacterial Activities

Shroff et al. (2022) explored the synthesis of N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives, including compounds structurally akin to the one . They demonstrated enhanced antimicrobial activities against drug-resistant bacterial strains (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).

Enzyme Inhibitory Activity

Hussain et al. (2017) synthesized a series of compounds including 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. They found that these compounds showed good enzyme inhibitory activity, indicating potential therapeutic applications (Hussain et al., 2017).

Antipsychotic Agents

Norman et al. (1996) investigated heterocyclic analogues of certain compounds as potential antipsychotic agents. These compounds, structurally related to 2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide, were evaluated for their binding to various receptors and in vivo activities (Norman, Navas, Thompson, & Rigdon, 1996).

Anti-Cancer Activity

Research by Osmaniye et al. (2018) on new Benzothiazole Acylhydrazones, which share structural similarities with the compound of interest, revealed their potential as anticancer agents. The study indicated that specific substitutions on the Benzothiazole scaffold can significantly impact antitumor properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

properties

Product Name

2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H22N4OS/c23-18(20-19-13-17-7-4-12-24-17)15-22-10-8-21(9-11-22)14-16-5-2-1-3-6-16/h1-7,12-13H,8-11,14-15H2,(H,20,23)/b19-13+

InChI Key

JOXNGBVJZJQWAV-CPNJWEJPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CS3

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CS3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CS3

solubility

49.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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